![molecular formula C21H22N4O3S2 B2829121 N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-butoxybenzamide CAS No. 392291-01-9](/img/structure/B2829121.png)

N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-butoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

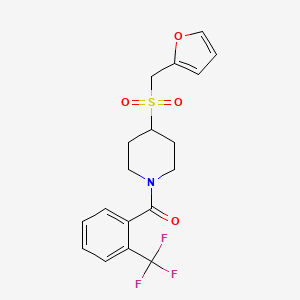

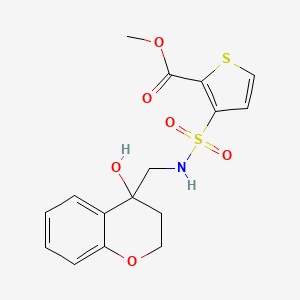

“N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-butoxybenzamide” is a chemical compound with the molecular formula C23H27N5O4S3. It has an average mass of 533.687 Da and a mono-isotopic mass of 533.122498 Da .

Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C23H27N5O4S3. It includes anilino-2-oxoethyl groups, a thiadiazol group, and a butoxybenzamide group .Scientific Research Applications

Inhibition of Carbonic Anhydrase Isozymes

Research has explored sulfonamide derivatives, including those related to the specified compound, for their inhibitory effects on carbonic anhydrase (CA) isozymes. These enzymes are crucial for catalyzing the reversible hydration of carbon dioxide to bicarbonate ion and protons, playing a significant role in physiological processes such as respiration and acid-base balance. Novel sulfonamide derivatives have been studied for their potential to inhibit CA isozymes, which is significant for therapeutic applications in conditions where CA activity is dysregulated. For example, sulfonamide derivatives have shown inhibitory activity against human carbonic anhydrase I and II, highlighting their potential as therapeutic agents in managing conditions like glaucoma, epilepsy, and certain types of edema (Gokcen, Gulcin, Ozturk, & Goren, 2016).

Antimicrobial and Antitubercular Agents

The search for new antimicrobial and antitubercular agents has led to the investigation of sulfanyl-, sulfinyl-, and sulfonyl-substituted compounds, including those with a thiadiazole backbone. These compounds have been evaluated for their efficacy against various bacterial and fungal pathogens. Some derivatives have demonstrated significant in vitro activity against Mycobacterium tuberculosis and multidrug-resistant strains, indicating their potential as novel antitubercular agents. Their selectivity and low toxicity toward mammalian cells further underscore their therapeutic potential (Karabanovich et al., 2016).

Anticancer Applications

Compounds with a thiadiazole moiety have been synthesized and characterized for their potential in cancer therapy. The design of these compounds often leverages the pharmacophore hybridization approach, aiming to create molecules with enhanced anticancer properties. Research in this area focuses on synthesizing novel compounds that may exhibit anticancer activity through various mechanisms, including the inhibition of tumor-associated enzymes or the induction of apoptosis in cancer cells. This approach aims to develop more effective and selective anticancer therapies (Yushyn, Holota, & Lesyk, 2022).

properties

IUPAC Name |

N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-butoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3S2/c1-2-3-13-28-17-11-9-15(10-12-17)19(27)23-20-24-25-21(30-20)29-14-18(26)22-16-7-5-4-6-8-16/h4-12H,2-3,13-14H2,1H3,(H,22,26)(H,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZQIZSRFXAXZRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-butoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-Dimethyl-4-[2-(trifluoromethyl)benzoyl]morpholine](/img/structure/B2829039.png)

![3-(4-fluorophenoxy)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2829040.png)

![N-(4-bromo-2-fluorophenyl)-1-(5-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2829041.png)

![6-Benzyl-7-(4-ethylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2829043.png)

![3-(5-Bromothiophen-2-yl)-4-{[(tert-butoxy)carbonyl]amino}butanoic acid](/img/structure/B2829046.png)

![2-(2,4-dichlorophenoxy)-N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2829052.png)

![N-(2,5-dimethoxyphenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2829053.png)

![[3-(4-Bromophenoxy)propyl]methylamine oxalate](/img/structure/B2829058.png)

![N-[2-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide](/img/structure/B2829060.png)